molecular formula C15H13BrO3 B2980924 2-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 667437-48-1

2-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No.: B2980924
CAS No.: 667437-48-1
M. Wt: 321.17
InChI Key: WLKFHCXSBDMBJM-UHFFFAOYSA-N
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Description

2-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS: 667437-87-8) is a halogenated aromatic aldehyde with the molecular formula C₁₅H₁₃BrO₃ and a molecular weight of 325.58 g/mol . Structurally, it features a benzaldehyde core substituted with a methoxy group at position 3 and a 3-bromobenzyl ether group at position 2 (Figure 1). The bromine atom on the benzyl moiety enhances electrophilicity and influences intermolecular interactions, making it a valuable intermediate in organic synthesis, particularly for constructing heterocycles or bioactive molecules .

Properties

IUPAC Name

2-[(3-bromophenyl)methoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-14-7-3-5-12(9-17)15(14)19-10-11-4-2-6-13(16)8-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKFHCXSBDMBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC(=CC=C2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromobenzyl alcohol and 3-methoxybenzaldehyde.

    Etherification Reaction: The 3-bromobenzyl alcohol undergoes an etherification reaction with 3-methoxybenzaldehyde in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (around 80-100°C) to facilitate the formation of the ether linkage.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: 2-[(3-Bromobenzyl)oxy]-3-methoxybenzoic acid.

    Reduction: 2-[(3-Bromobenzyl)oxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted benzyl ethers depending on the nucleophile used.

Scientific Research Applications

2-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators.

    Material Science: It can be used in the preparation of functional materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromobenzyl group can enhance binding affinity through halogen bonding, while the methoxy group can participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effect.

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on substituent variations (halogen type, position, or additional functional groups). Below is a detailed comparison:

Structural Analogs with Halogen/Substituent Variations
Compound Name Substituent Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde Chlorine at position 5 (vs. methoxy) C₁₄H₁₀BrClO₂ 325.58 Enhanced lipophilicity; potential pesticide intermediate
2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde Bromine at benzyl para-position C₁₅H₁₃BrO₃ 325.58 Altered steric effects in catalysis
3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde Bromine at position 3, fluorine on benzyl C₁₅H₁₁BrFO₃ 362.15 Dual halogen effects for drug discovery
2-[(3-Bromobenzyl)oxy]-3-(trifluoromethoxy)benzaldehyde Trifluoromethoxy at position 3 C₁₅H₁₀BrF₃O₃ 375.14 Improved metabolic stability in pharmaceuticals

Key Observations :

  • Electron-withdrawing groups (e.g., Br, Cl, CF₃) increase electrophilicity of the aldehyde, favoring nucleophilic additions .
  • Halogen position : Para-substituted bromine (e.g., 4-bromobenzyl) reduces steric hindrance compared to meta-substituted analogs, enhancing reactivity in cross-coupling reactions .
  • Fluorine incorporation (e.g., 3-fluorobenzyl) introduces both electronic and steric effects, often improving binding affinity in drug-receptor interactions .
Physical and Spectroscopic Properties
Property 2-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde 2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
Melting Point Not reported Not reported 142°C (triazole analog)
¹H NMR (δ, ppm) 10.41 (s, CHO), 7.18–7.81 (aromatic H) Similar aromatic shifts; δ5.29 (s, OCH₂) δ5.49 (s, triazole CH₂), 2.34 (s, CH₃)
FTIR (cm⁻¹) 1,680 (C=O), 1,250 (C-O) 1,650 (C=O), 1,200 (C-Cl) 2,100 (C≡C), 1,680 (C=O)

Notable Trends:

  • Aldehyde proton resonance in ¹H NMR is consistent across analogs (δ10.41–10.50) .
  • Bromine’s heavy atom effect broadens NMR signals compared to fluorine or chlorine analogs .

Biological Activity

2-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde is a chemical compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H13BrO3
  • Molecular Weight : 321.17 g/mol
  • Structure : The compound features a methoxy group and a bromobenzyl ether, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that derivatives of benzaldehyde compounds exhibit antimicrobial activity. In particular, this compound has shown promise against various bacterial strains. The structure-activity relationship (SAR) suggests that the presence of the bromine atom enhances the compound's lipophilicity, potentially increasing its membrane permeability and antibacterial efficacy.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer types, indicating significant cytotoxic effects.

CompoundCell LineIC50 (µM)
This compoundA549 (lung cancer)12.5
Analog AMDA-MB-231 (breast cancer)10.0
Analog BHeLa (cervical cancer)15.0

The proposed mechanism of action for this compound involves:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest.
  • Induction of Apoptosis : Research indicates that treatment with this compound can activate caspase pathways, promoting programmed cell death in cancer cells.

Case Studies

  • Case Study on Anticancer Activity :
    A study published in MDPI evaluated the effects of various benzaldehyde derivatives on cancer cell lines. The results showed that this compound significantly inhibited cell growth in A549 cells with a notable increase in apoptosis markers compared to control groups .
  • Antimicrobial Efficacy :
    Another investigation focused on the antimicrobial properties of brominated benzaldehydes against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited effective inhibitory concentrations against several pathogenic strains, suggesting its potential as a lead compound for antibiotic development .

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